Superior Biochemical Potency Against KRAS G12C and G12C/H95L Mutant Relative to Divarasib
KRAS G12C inhibitor 19 (olomorasib/LY3537982) demonstrates exceptionally low IC50 values against KRAS G12C (0.956 ± 0.300 nM) and the clinically relevant G12C/H95L co-mutation (0.121 ± 0.005 nM) in a SOScat-induced nucleotide exchange assay. In contrast, the comparator divarasib (GDC-6036) shows substantially reduced activity against the G12C/H95L mutant, indicating differential susceptibility to resistance-associated co-mutations [1].
| Evidence Dimension | Biochemical IC50 against KRAS G12C mutants |
|---|---|
| Target Compound Data | IC50 = 0.956 ± 0.300 nM (G12C); IC50 = 0.121 ± 0.005 nM (G12C/H95L) |
| Comparator Or Baseline | Divarasib (GDC-6036): IC50 for G12C/H95L mutant is significantly reduced |
| Quantified Difference | LY3537982 maintains sub-nanomolar potency against G12C/H95L, while GDC-6036 activity is diminished |
| Conditions | SOScat-induced nucleotide exchange assay; KRAS concentration 5 nM |
Why This Matters
This differential sensitivity to the H95L co-mutation directly impacts experimental design for resistance studies and informs procurement decisions for projects investigating acquired resistance mechanisms.
- [1] Mahran M, et al. Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations. Sci Rep. 2025;15:24843. View Source
